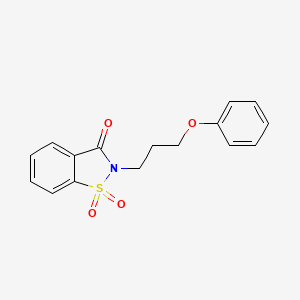

N-(3-Phenoxypropyl)saccharin

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H15NO4S |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

1,1-dioxo-2-(3-phenoxypropyl)-1,2-benzothiazol-3-one |

InChI |

InChI=1S/C16H15NO4S/c18-16-14-9-4-5-10-15(14)22(19,20)17(16)11-6-12-21-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |

InChI Key |

ISCKAMWJFRNXIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCCN2C(=O)C3=CC=CC=C3S2(=O)=O |

Origin of Product |

United States |

Computational Chemistry and in Silico Modeling for N 3 Phenoxypropyl Saccharin Research

Molecular Docking Simulations:

Prediction of binding modes and affinities with biological macromolecules.

Identification of putative protein targets and active site interactions.

Analysis of ligand-receptor complex stability.

Molecular Dynamics (MD) Simulations:

Investigation of conformational changes and flexibility.

Refinement of protein-ligand interaction models.

The conducted searches did not yield any studies containing molecular docking data, predicted protein targets, binding affinity values, or molecular dynamics simulation results specifically for N-(3-Phenoxypropyl)saccharin. While research exists on other derivatives of saccharin (B28170), the strict focus on the specified compound prevents the inclusion of that data.

Consequently, the requested article cannot be generated as the necessary scientific findings are not present in the public domain.

Assessment of Binding Free Energies

The calculation of binding free energies is a critical component in computational drug design, offering a quantitative measure of the affinity between a ligand, such as this compound, and its biological target. Methods like the Linear Interaction Energy (LIE) approach provide an efficient means to compute these energies. nih.gov The LIE method is an end-point technique that relies on explicit conformational sampling of both the protein-bound and unbound states of the ligand. nih.gov By empirically calibrating scaling parameters, LIE models can achieve accurate predictions of binding affinities for a diverse range of compounds. nih.gov

The accuracy of these calculations is often benchmarked against experimental values. For instance, in studies of other protein-ligand complexes, calculated standard binding free energies have shown good agreement with experimental data, often falling within the accepted accuracy limits of the force fields used. nih.gov The development of statistically weighted LIE schemes further enhances the capability to tackle challenges posed by flexible proteins, which is crucial for accurately predicting the binding of ligands like this compound. nih.gov

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic properties of molecules. These calculations provide a fundamental understanding of the structure, stability, and reactivity of compounds like this compound.

DFT calculations are employed to determine the electronic structure of saccharin derivatives. researchgate.netcore.ac.uk By optimizing the molecular geometry using methods like B3LYP with a 6-31G basis set, researchers can obtain insights into the molecule's stability. core.ac.uk For instance, studies on related saccharin derivatives have shown that compounds with lower heat of formation (ΔHf⁰) exhibit higher stability. researchgate.netcore.ac.uk

Below is an interactive table showcasing representative reactivity descriptors that can be calculated for a saccharin derivative.

| Descriptor | Symbol | Typical Calculated Value (eV) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -7.0 to -6.0 | Energy of the outermost electron orbital; relates to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -0.5 | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 5.0 to 6.0 | Difference between ELUMO and EHOMO; indicates chemical reactivity and kinetic stability. |

| Ionization Potential | IP | 7.0 to 6.0 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | EA | 1.5 to 0.5 | The energy released when an electron is added to the molecule. |

| Electronegativity | χ | 4.25 to 3.25 | The ability of an atom to attract shared electrons. |

| Global Hardness | η | 2.75 to 2.25 | Resistance to change in electron distribution or charge transfer. |

| Global Softness | S | 0.18 to 0.22 | The reciprocal of global hardness; indicates the capacity of a molecule to receive electrons. |

| Electrophilicity Index | ω | 3.2 to 2.3 | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

Note: The values presented are illustrative and based on typical ranges observed for organic molecules in DFT studies. Actual values for this compound would require specific calculations.

DFT calculations are also instrumental in predicting the spectroscopic properties of molecules. For instance, theoretical vibrational spectra (FTIR) can be computed and compared with experimental data to confirm the molecular structure and vibrational modes. researchgate.net Similarly, UV-Vis spectra can be calculated using methods like Time-Dependent DFT (TD-DFT) to understand the electronic transitions within the molecule. researchgate.net Furthermore, Nuclear Magnetic Resonance (NMR) shielding constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, providing theoretical chemical shifts that can be correlated with experimental NMR data. researchgate.net

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. chemrxiv.org The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. ias.ac.in Negative potential regions (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack. ekb.eg For substituted aromatic systems, the nature and position of substituents significantly influence the MEP, altering the electron density distribution on the aromatic ring and the substituent itself. ias.ac.in This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which are vital for molecular recognition and binding to biological targets. ias.ac.in

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational approaches play a pivotal role in elucidating the Structure-Activity Relationships (SAR) of this compound and its analogs. These methods help to identify the key structural features responsible for their biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netfrontiersin.org In QSAR studies, various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. researchgate.net These descriptors can be categorized as 1D, 2D, or 3D and can be quantum-chemical, electronic, steric, or hydrophobic in nature.

A typical QSAR workflow involves:

Data Set Preparation : A dataset of compounds with known biological activities is compiled. nih.gov This set is then usually divided into a training set for model development and a test set for external validation. frontiersin.orgnih.gov

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound in the dataset. researchgate.net

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Gene Expression Programming (GEP), are used to build a model that correlates the descriptors with the biological activity. frontiersin.orgnih.gov

Model Validation : The predictive power of the QSAR model is rigorously assessed using various statistical parameters, including the coefficient of determination (R²), the cross-validated R² (Q² or R²cv), and the predictive R² for the external test set. frontiersin.orgcadaster.eu

A successful QSAR model can be used to predict the activity of novel, untested compounds, thereby guiding the synthesis of more potent analogs of this compound. researchgate.net The descriptors included in the final QSAR model can also provide valuable insights into the mechanism of action by highlighting the key molecular properties that govern the biological activity. frontiersin.org

Below is an interactive table outlining the key steps and considerations in a QSAR modeling study.

| Step | Description | Key Considerations |

| 1. Data Curation | Collection and standardization of chemical structures and their corresponding biological activity data. | Removal of duplicates, salts, and mixtures; standardization of chemical representations. cadaster.eu |

| 2. Descriptor Generation | Calculation of numerical values that represent the physicochemical properties of the molecules. | Selection of relevant descriptor types (e.g., constitutional, topological, quantum-chemical). |

| 3. Data Splitting | Division of the dataset into a training set for building the model and a test set for validating it. | Random or rational splitting methods to ensure both sets are representative of the chemical space. frontiersin.org |

| 4. Model Building | Application of statistical or machine learning algorithms to find a correlation between descriptors and activity. | Choice of algorithm (e.g., MLR, PLS, SVM, Random Forest). cadaster.eu |

| 5. Model Validation | Assessment of the model's robustness, predictability, and applicability domain. | Internal validation (cross-validation) and external validation with the test set. nih.govcadaster.eu |

| 6. Mechanistic Interpretation | Analysis of the descriptors in the final model to understand the structural requirements for activity. | Identifying which molecular properties are positively or negatively correlated with the biological response. frontiersin.org |

Identification of Pharmacophore Features

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For this compound, a hypothetical pharmacophore model can be constructed based on its distinct structural components. Key features would likely include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR).

The saccharin moiety itself provides several key interaction points. The two sulfonyl oxygens and the carbonyl oxygen are strong hydrogen bond acceptors. The benzene (B151609) ring of the saccharin core and the phenoxy group both serve as aromatic and hydrophobic features, crucial for establishing van der Waals and pi-pi stacking interactions within a target's binding pocket. The ether oxygen in the propyl linker can also act as a hydrogen bond acceptor. While the molecule lacks a classic hydrogen bond donor, the imide nitrogen of the saccharin ring can participate in specific interactions.

These features are critical for the molecule's ability to bind to target enzymes or receptors. For instance, in studies of saccharin derivatives as inhibitors of enzymes like carbonic anhydrase, the sulfonamide group is a key zinc-binding feature. nih.govresearchgate.net The specific arrangement and nature of these pharmacophoric points dictate the molecule's binding affinity and selectivity.

| Pharmacophore Feature | Structural Component | Potential Interaction Type |

|---|---|---|

| Aromatic Ring (AR) | Saccharin Benzene Ring | π-π Stacking, Hydrophobic Interaction |

| Aromatic Ring (AR) | Phenoxy Group | π-π Stacking, Hydrophobic Interaction |

| Hydrogen Bond Acceptor (HBA) | Sulfonyl Oxygens (2) | Hydrogen Bonding |

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen | Hydrogen Bonding |

| Hydrogen Bond Acceptor (HBA) | Ether Oxygen | Hydrogen Bonding |

| Hydrophobic (HY) | Propyl Linker | Hydrophobic Interaction |

Correlations Between In Silico Parameters and Experimental Biological Activities

A primary goal of in silico modeling is to establish a quantitative structure-activity relationship (QSAR), which correlates computational descriptors of molecules with their experimentally determined biological activities. This allows for the prediction of a compound's potency before it is synthesized and tested, saving significant time and resources.

For a series of analogs related to this compound, various molecular descriptors would be calculated. These can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices. These parameters are then correlated with experimental data, such as the half-maximal inhibitory concentration (IC50) or binding affinity (Ki), using statistical methods like multiple linear regression or machine learning algorithms.

For example, a hypothetical QSAR study on a series of saccharin derivatives might reveal that increased hydrophobicity in the N-substituent, up to a certain point, correlates with higher inhibitory activity against a target enzyme. Similarly, the electrostatic potential around the sulfonyl group could be a critical predictor of binding affinity. Such models, once validated, can guide the design of new, more potent derivatives by predicting which structural modifications are most likely to enhance biological activity.

| Compound | Molecular Lipophilicity (LogP) | Docking Score (kcal/mol) | Experimental IC50 (µM) |

|---|---|---|---|

| Analog 1 | 2.5 | -7.8 | 15.2 |

| Analog 2 | 3.1 | -8.5 | 8.7 |

| This compound | 3.5 | -9.2 | 4.1 |

| Analog 4 | 4.0 | -9.5 | 2.5 |

| Analog 5 | 4.8 | -8.9 | 9.8 |

In Silico Pharmacokinetic and Drug-Likeness Prediction

Beyond target interaction, the success of a drug candidate depends heavily on its pharmacokinetic profile—what the body does to the drug. In silico tools are widely used to predict these properties early in the discovery process. chemrxiv.org

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

ADME properties determine how a drug is taken up by, moves through, and is cleared from the body. Computational models can provide valuable predictions for this compound:

Absorption: Parameters like lipophilicity (LogP), aqueous solubility, and polar surface area (PSA) are used to predict oral absorption. The calculated LogP for this compound would likely fall within a range suitable for passive diffusion across the gut wall.

Distribution: The extent of plasma protein binding and the ability to cross biological barriers like the blood-brain barrier (BBB) are key distribution factors. Models can predict whether the compound is likely to be highly protein-bound or penetrate the central nervous system.

Metabolism: The saccharin core is generally stable. However, the phenoxypropyl side chain could be susceptible to metabolism by cytochrome P450 (CYP) enzymes, potentially through hydroxylation of the aromatic ring or O-dealkylation. Predictive models can identify which CYP isozymes are most likely to metabolize the compound.

Excretion: The route and rate of excretion are predicted based on the compound's properties. Small, water-soluble molecules are often cleared by the kidneys, while larger, more lipophilic compounds may undergo biliary excretion.

| ADME Property | Parameter | Predicted Value/Classification |

|---|---|---|

| Absorption | Human Intestinal Absorption | High |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Moderate to High |

| Distribution | Plasma Protein Binding | >90% |

| Metabolism | CYP2D6 Inhibitor | Non-inhibitor |

| Metabolism | CYP3A4 Inhibitor | Non-inhibitor |

| Excretion | Renal Clearance | Low |

Assessment of Drug-Likeness and Bioavailability Profiles

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug candidate. Several rule-based filters are used for this assessment, most notably Lipinski's Rule of Five. These rules establish thresholds for molecular weight, lipophilicity (LogP), hydrogen bond donors, and hydrogen bond acceptors.

| Rule/Parameter | Threshold | Calculated Value | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | ≤ 500 Da | 317.35 | Yes |

| LogP | ≤ 5 | ~3.5 | Yes |

| Hydrogen Bond Donors | ≤ 5 | 0 | Yes |

| Hydrogen Bond Acceptors | ≤ 10 | 4 | Yes |

| Lipinski's Rule of Five | 0 Violations | 0 | Yes |

| Predicted Oral Bioavailability | - | High | - |

Virtual Screening for Lead Prioritization

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those most likely to bind to a drug target. wikipedia.org If this compound were identified as a hit from an initial screen, related compounds could be prioritized for synthesis and testing using these methods.

The process typically involves docking a library of molecules into the 3D structure of the target protein. nih.gov Each molecule is scored based on its predicted binding affinity and the quality of its interactions with the active site residues. Compounds with the best scores, favorable ADME/Tox profiles, and synthetic accessibility are prioritized as leads for further optimization. This compound could serve as a template or query for ligand-based virtual screening, where databases are searched for molecules with similar shapes or pharmacophore features. wikipedia.org This approach is valuable for identifying structurally diverse compounds that may have similar biological activity.

| Compound ID | Docking Score (kcal/mol) | Predicted ADME Risk | Chemical Similarity to Lead | Priority Rank |

|---|---|---|---|---|

| This compound (Lead) | -9.2 | Low | 1.00 | - |

| Analog-A | -9.8 | Low | 0.92 | 1 |

| Analog-B | -9.5 | Low | 0.85 | 2 |

| Analog-C | -8.7 | Medium | 0.95 | 3 |

| Analog-D | -10.1 | High | 0.78 | 4 |

Future Research Directions and Translational Perspectives for N 3 Phenoxypropyl Saccharin

Advanced Synthetic Strategies for Analog Development and Structural Diversification

The future development of N-(3-Phenoxypropyl)saccharin as a therapeutic lead is intrinsically linked to the exploration of its chemical space through the synthesis of novel analogs. Advanced synthetic strategies will be pivotal in achieving structural diversification, which can lead to improved potency, selectivity, and pharmacokinetic properties. Methodologies such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," offer a robust platform for creating a diverse library of saccharin-1,2,3-triazole conjugates. nih.govnih.gov This approach allows for the introduction of a wide array of functional groups onto the saccharin (B28170) scaffold, thereby enabling a systematic investigation of structure-activity relationships (SAR).

Future synthetic endeavors should focus on modifications at several key positions of the this compound molecule. This includes derivatization of the benzene (B151609) ring of the saccharin core, alterations to the phenoxypropyl side chain, and exploration of alternative linkages between the saccharin and phenoxy moieties. nih.gov The synthesis of glycoconjugates, for instance, could enhance the molecule's biocompatibility and targeting capabilities. nih.gov High-throughput synthesis and purification techniques will be instrumental in accelerating the generation and screening of these novel analogs.

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Elucidation

A comprehensive understanding of the mechanism of action of this compound at a systemic level requires the integration of multi-omics approaches. mixomics.org These technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of the molecular changes induced by the compound within a biological system. nih.govgalaxyp.org By simultaneously analyzing these different molecular layers, researchers can construct detailed interaction networks and identify key pathways and biological processes modulated by this compound.

Future research should employ these multi-omics strategies in relevant preclinical models to elucidate the compound's precise molecular targets and off-target effects. For example, transcriptomic and proteomic analyses can reveal changes in gene and protein expression profiles in response to treatment, offering insights into the signaling pathways involved. nih.govnih.gov Metabolomic studies can identify alterations in metabolic pathways, providing a functional readout of the compound's cellular impact. mdpi.com The integration of these datasets will be crucial for a systems-level understanding of the compound's pharmacology and for the identification of potential biomarkers of response.

Exploration of Novel Biological Targets and Therapeutic Applications (pre-clinical focus)

While initial studies may have identified primary biological targets for this compound, its full therapeutic potential may extend to other, as-yet-unidentified targets and disease indications. Preclinical investigations should therefore aim to explore a broader range of biological activities. The saccharin scaffold itself is known to interact with various biomolecules, and its derivatives could possess novel pharmacological properties. nih.gov

Future preclinical studies should involve screening this compound and its analogs against a wide panel of biological targets, including enzymes, receptors, and ion channels implicated in various diseases. This can be achieved through a combination of in vitro biochemical and cell-based assays. For instance, given the history of saccharin derivatives in medicinal chemistry, exploring its potential in areas such as oncology, neurodegenerative diseases, and inflammatory disorders would be a logical next step. Identifying novel therapeutic applications will not only broaden the potential impact of this compound but also provide a stronger rationale for its continued development.

Development of Predictive Models for Efficacy and Selectivity (in silico and in vitro)

To streamline the drug development process and reduce reliance on extensive and costly preclinical testing, the development of predictive models for the efficacy and selectivity of this compound and its analogs is essential. In silico approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can be employed to predict the biological activity of novel compounds based on their chemical structure. These computational models can help prioritize the synthesis of the most promising analogs and provide insights into the molecular basis of their activity.

In parallel, the development of robust in vitro models that can accurately predict in vivo efficacy and selectivity is crucial. This could involve the use of three-dimensional (3D) cell cultures, organoids, or microphysiological systems ("organs-on-a-chip") that better recapitulate the complexity of human tissues and organs compared to traditional two-dimensional cell cultures. These advanced in vitro systems can provide more reliable data on compound efficacy and potential toxicity early in the development pipeline, facilitating a more informed decision-making process.

Investigation of Synergistic Effects with Established Pharmacological Agents

Combination therapy is a cornerstone of modern medicine, often leading to improved therapeutic outcomes and reduced drug resistance. Investigating the potential synergistic effects of this compound with established pharmacological agents is a critical area for future research. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. nih.gov

Preclinical studies should be designed to systematically evaluate the combination of this compound with existing drugs used to treat relevant diseases. This can be achieved through in vitro checkerboard assays and subsequent in vivo studies in appropriate animal models. The identification of synergistic interactions could lead to the development of novel combination therapies with enhanced efficacy and potentially lower doses of the individual agents, thereby reducing the risk of adverse effects. mdpi.com Understanding the molecular mechanisms underlying these synergistic effects will also provide deeper insights into the compound's mode of action.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(3-Phenoxypropyl)saccharin, and how can purity be validated?

- Synthesis : A plausible route involves reacting saccharin with 3-phenoxypropyl bromide under nucleophilic substitution conditions. Use a polar aprotic solvent (e.g., DMF) with a base like potassium carbonate to deprotonate the saccharin nitrogen. Reaction monitoring via TLC or HPLC is advised .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

- Validation : Confirm purity using HPLC (C18 column, UV detection at 254 nm) and characterize via -NMR (e.g., aromatic protons at δ 7.5–8.0 ppm, phenoxy methylene at δ 4.2–4.5 ppm) and FT-IR (C=O stretch ~1750 cm, sulfonamide S=O ~1350 cm) .

Q. How should researchers design experiments to assess This compound stability under physiological conditions?

- Experimental Setup : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Use HPLC to track degradation over 24 hours. Include controls with saccharin and 3-phenoxypropyl derivatives for comparison.

- Data Interpretation : Calculate half-life () using first-order kinetics. Note hydrolysis products (e.g., free saccharin) via LC-MS .

Advanced Research Questions

Q. What analytical techniques resolve structural ambiguities in This compound derivatives, and how are spectral contradictions addressed?

- Techniques :

- X-ray Crystallography : For absolute configuration determination.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] at m/z 347.0824 for CHNOS).

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., phenoxy vs. saccharin aromatic protons) .

Q. How do researchers reconcile contradictory toxicity data for saccharin derivatives in in vitro vs. in vivo models?

- Case Example : In HepaRG cells, sodium saccharin at >10 mM induced osmotic stress, confounding metabolomic data . For This compound, design dose-response studies (0.1–10 mM) with osmotic controls (e.g., mannitol).

- In Vivo Considerations**: Use rodent models (e.g., Wistar rats) with controlled saccharin exposure (0.1–0.2% in drinking water) to mimic physiological relevance .

- Data Normalization : Express toxicity as % cell viability (MTT assay) or plasma biomarkers (ALT/AST) relative to osmolarity-adjusted controls .

Q. What metabolomic strategies identify off-target effects of This compound in non-hepatic tissues?

- Workflow :

Sample Preparation : Extract metabolites from target tissues (e.g., kidney, brain) using methanol/water (80:20) with internal standards.

LC-MS/MS Analysis : Use HILIC chromatography for polar metabolites and C18 for lipids.

Pathway Analysis : Tools like MetaboAnalyst to map altered pathways (e.g., phospholipid turnover, triacylglycerol accumulation) .

- Validation : Confirm findings with stable isotope tracing (e.g., -labeled saccharin) to track metabolic incorporation .

Data Analysis and Interpretation

Q. How are taste aversion paradigms adapted to study This compound in behavioral neuroscience?

- Protocol :

- Conditioned Taste Aversion (CTA) : Pair saccharin (0.1–0.2%) with LiCl-induced malaise in rats. Measure consumption reduction during retrieval (20-min test) as % of baseline .

- Statistical Analysis : Use mixed-effects models to account for individual variability. Include extinction phases to assess persistence of aversion .

- Table :

| Group | Saccharin Conc. | LiCl Dose (mM) | % Consumption Reduction |

|---|---|---|---|

| Control | 0.1% | 0 | 5 ± 2 |

| Experimental | 0.1% | 0.15 | 78 ± 6 |

Q. What computational tools predict the environmental fate of This compound metabolites?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.